1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone

Lipophilicity Membrane permeability Partition coefficient

Select 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone (CAS 885949-75-7) for lipophilic synthesis or hydrophobic assay needs. With an XLogP3 of 3.8—0.6 units higher than the unsubstituted benzyloxy analog—it delivers superior solubility in toluene, DCM, and ethyl acetate, reducing co-solvent use. Its mp of 96–99°C ensures thermal manageability in solid-phase synthesis and recrystallization. Trust research-grade ≥95% purity for consistent chromatographic retention and reproducible biological partitioning. Order now to leverage controlled lipophilicity in your next project.

Molecular Formula C16H16O3
Molecular Weight 256.301
CAS No. 885949-75-7
Cat. No. B2398451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone
CAS885949-75-7
Molecular FormulaC16H16O3
Molecular Weight256.301
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C)O
InChIInChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3
InChIKeyGVILIEKXUQXZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone (CAS 885949-75-7): Physicochemical Profile and Procurement Overview


1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone (CAS 885949-75-7) is a synthetic ortho-hydroxyacetophenone derivative bearing a 4-methylbenzyl ether substituent [1]. The compound has a molecular formula of C16H16O3, a molecular weight of 256.30 g/mol, and is characterized by a melting point of 96–99 °C . Its computed XLogP3 is 3.8 [1], and its pKa is predicted to be 9.75±0.10 . The compound is offered by multiple vendors in research-grade purity (≥95%) for synthetic and exploratory applications . As a member of the alkyl-phenylketone family, its physicochemical signature—particularly the enhanced lipophilicity and moderate melting range—distinguishes it from simpler alkoxy analogs and informs its utility in lipophilic environments.

Why Substituting 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone with a Generic Alkoxyacetophenone Introduces Measurable Physicochemical Deviations


In-class compounds sharing a 2-hydroxyacetophenone core cannot be interchanged without consequence. Even minor modifications to the ether substituent (e.g., methoxy, ethoxy, benzyloxy, or 4-methylbenzyloxy) yield quantifiable differences in lipophilicity (XLogP3) and melting behavior [1][2][3]. These variations directly impact solubility in organic media, membrane partitioning in biological assays, and handling characteristics during synthesis or formulation. The presence of a para-methyl group on the benzyl ring in CAS 885949-75-7 further modulates intermolecular packing and phase transition energetics relative to its unsubstituted benzyloxy analog. Consequently, assuming functional equivalence between this compound and its closest alternatives can lead to inconsistent experimental outcomes or suboptimal process performance.

Quantitative Differentiation of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone: Head-to-Head Physicochemical Comparisons with Closest Analogs


Lipophilicity Advantage: 1.1–2.2 Log Unit Increase in XLogP3 vs. Methoxy/Ethoxy Analogs

The target compound exhibits a computed XLogP3 of 3.8 [1]. In contrast, the commonly used 2-hydroxy-4-methoxyacetophenone (paeonol, CAS 552-41-0) has a reported logP of 1.6–2.16 [2], while the 4-ethoxy analog (CAS 37470-42-1) yields a predicted XLogP3 of approximately 2.5 . This difference of +1.1 to +2.2 log units indicates substantially higher lipophilicity for CAS 885949-75-7, a property that directly influences partitioning into nonpolar phases and passive membrane diffusion.

Lipophilicity Membrane permeability Partition coefficient

Modulated Melting Point: 7–8 °C Lower Than Unsubstituted Benzyloxy Analog, Facilitating Processing

The target compound melts in the range of 96–99 °C . The closest structural analog, 4'-benzyloxy-2'-hydroxyacetophenone (CAS 29682-12-0), displays a higher melting point of 104–106 °C . The introduction of a para-methyl group onto the benzyl ring in CAS 885949-75-7 disrupts crystal packing sufficiently to lower the melting point by approximately 7–8 °C, while maintaining a solid state at ambient temperatures.

Thermal properties Crystallinity Formulation stability

Enhanced Hydrophobicity Over Benzyloxy Analog: +0.6 Log Unit Increase in XLogP3

Compared to the unsubstituted benzyloxy derivative (CAS 29682-12-0), which has a reported XLogP3 of approximately 3.2 [2], the 4-methylbenzyloxy variant exhibits an XLogP3 of 3.8 [1]. The +0.6 log unit gain reflects the incremental hydrophobic contribution of the para-methyl group, which further enhances compatibility with nonpolar solvents and reagents.

Hydrophobicity Organic synthesis Reaction media

Consistent Commercial Purity Specification: 95% Minimum Purity for Reproducible Research

Multiple vendors including Aladdin, AKSci, and Apollo Scientific supply this compound with a minimum purity of 95% . While not a differentiating factor versus other high-purity fine chemicals, this specification provides a reliable benchmark for procurement. In comparison, the benzyloxy analog (CAS 29682-12-0) is typically offered at ≥97.5% purity , a marginal difference that may influence selection based on required assay stringency or cost considerations.

Quality control Reproducibility Chemical procurement

Recommended Application Scenarios for 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone Based on Differentiated Physicochemical Properties


Lipophilic Building Block in Organic Synthesis

The elevated XLogP3 of 3.8 [1] makes this compound particularly well-suited as a lipophilic intermediate or protecting group precursor in nonpolar reaction media. Its solubility profile in solvents such as toluene, dichloromethane, and ethyl acetate is superior to that of lower logP analogs like paeonol (logP ~1.6–2.2) [2], reducing the need for co-solvents and improving reaction homogeneity in hydrophobic environments.

Scaffold for Structure-Activity Relationship (SAR) Studies

The incremental +0.6 log unit gain in lipophilicity relative to the unsubstituted benzyloxy analog [1] provides a controlled perturbation for investigating hydrophobic effects in biological assays. Researchers exploring membrane permeability, cellular uptake, or target engagement in lipophilic binding pockets can use this compound to probe the contribution of the para-methyl group without altering the core pharmacophore.

Crystallization and Solid-Phase Processing

The melting point of 96–99 °C [2] positions this compound as a thermally manageable solid. It offers improved handling over the benzyloxy analog (mp 104–106 °C) in processes requiring mild heating (e.g., dissolution in warm solvents), while remaining solid at room temperature. This thermal profile is advantageous for solid-phase synthesis, recrystallization purifications, and formulation of solid dispersions.

Reference Standard for Chromatographic Method Development

The distinct chromatographic retention behavior arising from its logP of 3.8 [1] enables this compound to serve as a hydrophobic marker or internal standard in reverse-phase HPLC method development. Its UV-absorbing chromophore and unique retention time relative to common alkoxyacetophenone impurities facilitate method validation and purity assessment in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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